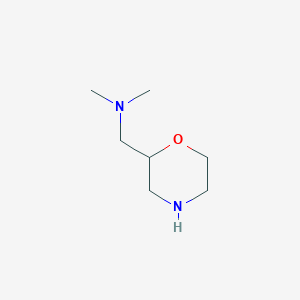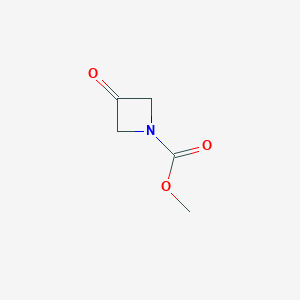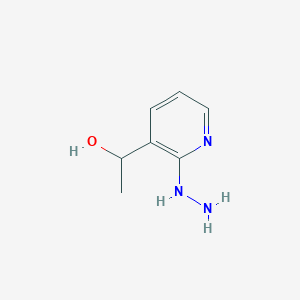
1-(2-Hydrazinylpyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydrazinylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H11N3O. It is a hydrazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of 1-(2-Hydrazinylpyridin-3-yl)ethanol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, this compound has been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral protease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Hydrazinylpyridin-3-yl)ethanol in lab experiments is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral effects, making it a useful tool for studying various biological processes. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with in the lab. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-(2-Hydrazinylpyridin-3-yl)ethanol. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and identify its molecular targets. Furthermore, research could be conducted to investigate the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections. Finally, future research could focus on the development of analogs of this compound with improved biological activity and solubility.
Méthodes De Synthèse
The synthesis of 1-(2-Hydrazinylpyridin-3-yl)ethanol can be achieved through a multi-step process. The starting material for this synthesis is 3-acetylpyridine, which is reacted with hydrazine hydrate to form 3-(pyridin-3-yl)hydrazine. This intermediate is then reacted with ethylene glycol to form this compound. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
1-(2-Hydrazinylpyridin-3-yl)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to exhibit anti-viral effects by inhibiting the replication of the hepatitis C virus.
Propriétés
| 115761-90-5 | |
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(2-hydrazinylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H11N3O/c1-5(11)6-3-2-4-9-7(6)10-8/h2-5,11H,8H2,1H3,(H,9,10) |
Clé InChI |
WNLVNLQOPNCNDL-UHFFFAOYSA-N |
SMILES |
CC(C1=C(N=CC=C1)NN)O |
SMILES canonique |
CC(C1=C(N=CC=C1)NN)O |
Synonymes |
2(1H)-Pyridinone, 3-(1-hydroxyethyl)-, hydrazone (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


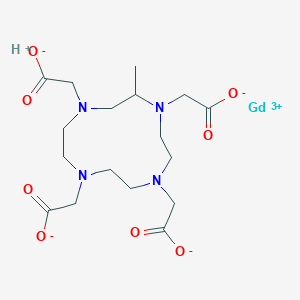
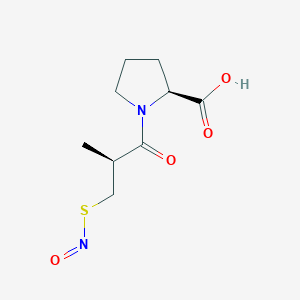


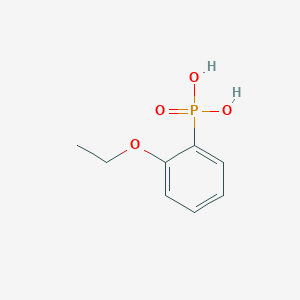


![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
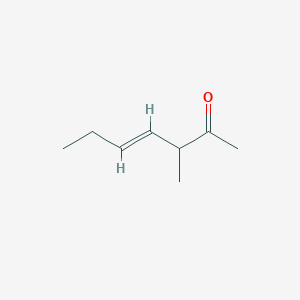
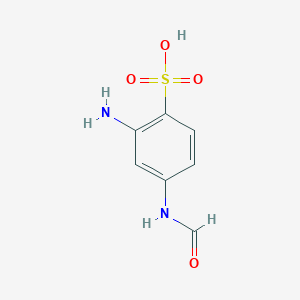
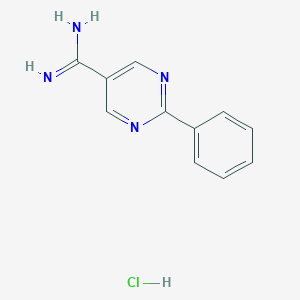
![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)
